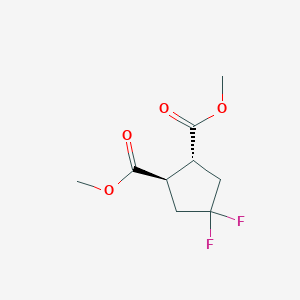
dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate is an organic compound with a unique structure characterized by the presence of two fluorine atoms on a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane derivatives, which are functionalized to introduce the fluorine atoms and carboxylate groups.
Esterification: The carboxylate groups are introduced through esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of difluorocyclopentane-1,2-dicarboxylic acid.
Reduction: Formation of difluorocyclopentane-1,2-dimethanol.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (1R,2R)-4,4-difluorocyclohexane-1,2-dicarboxylate
- Dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H12F2O4 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C9H12F2O4/c1-14-7(12)5-3-9(10,11)4-6(5)8(13)15-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
MVNGFZDAWJMIGV-PHDIDXHHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC(C[C@H]1C(=O)OC)(F)F |
Canonical SMILES |
COC(=O)C1CC(CC1C(=O)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















